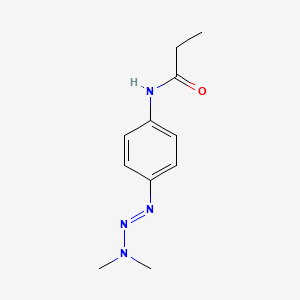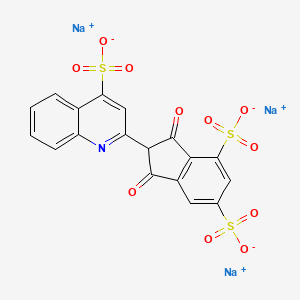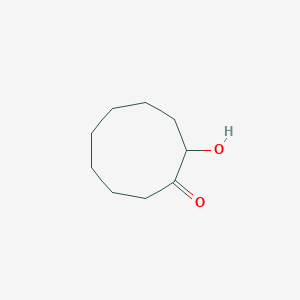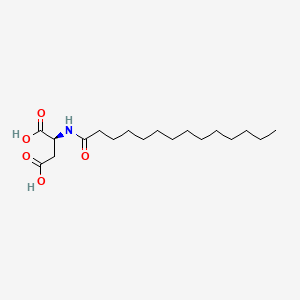![molecular formula C14H11Cl2NO4 B14752416 7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate CAS No. 1586-21-6](/img/structure/B14752416.png)
7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 11th position on the pyrido[1,2-b]isoquinoline skeleton, with a perchlorate anion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination and Methylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can occur at the aromatic ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products:
N-oxides: Formed from oxidation reactions.
Dihydro derivatives: Formed from reduction reactions.
Substituted derivatives: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology and Medicine:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Activity: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry:
Wirkmechanismus
The mechanism of action of 7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
7,9-Dichloro-11-methylpyrido[1,2-b]isoquinolinium perchlorate: Similar structure with an additional chlorine atom.
7-Iodo-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: Similar structure with an iodine atom instead of chlorine.
Uniqueness:
Eigenschaften
CAS-Nummer |
1586-21-6 |
|---|---|
Molekularformel |
C14H11Cl2NO4 |
Molekulargewicht |
328.1 g/mol |
IUPAC-Name |
7-chloro-11-methylbenzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C14H11ClN.ClHO4/c1-10-11-5-4-6-13(15)12(11)9-16-8-3-2-7-14(10)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ILMSEJLWYRTZMT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C2C=CC=C(C2=C[N+]3=CC=CC=C13)Cl.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


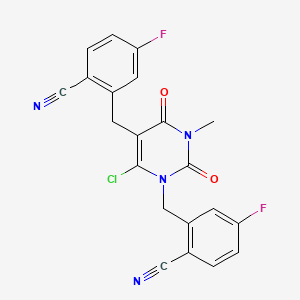
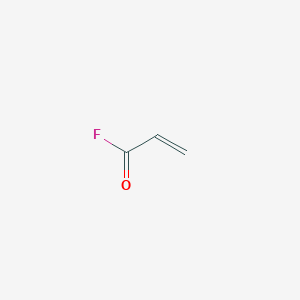
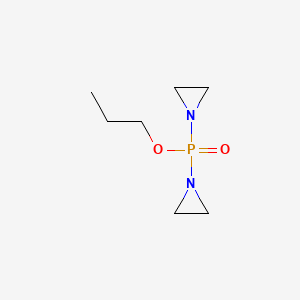
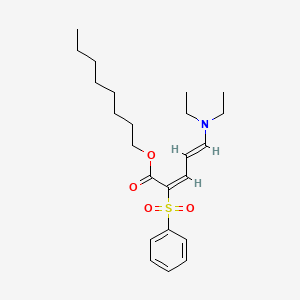
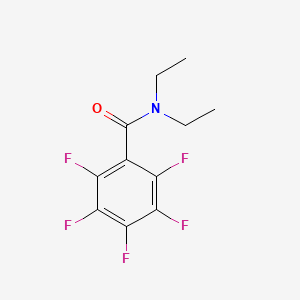
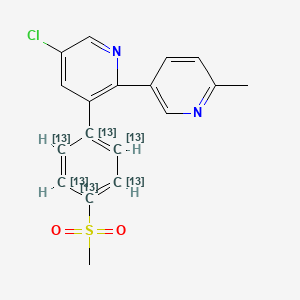
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B14752393.png)
